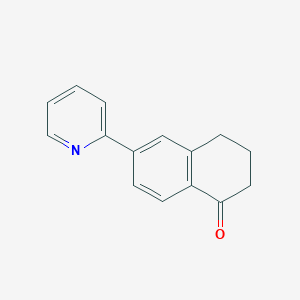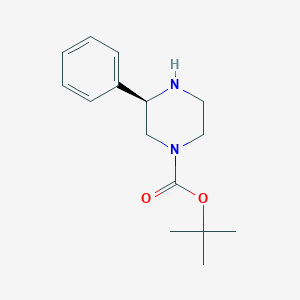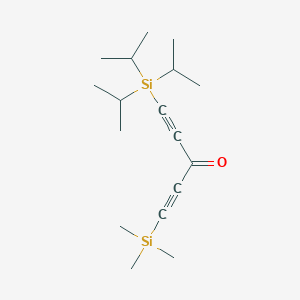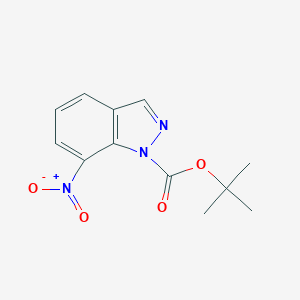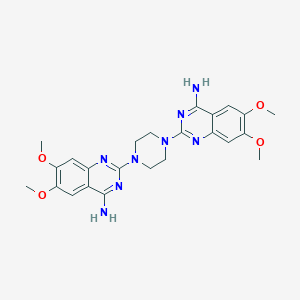
4-溴-2-乙基吡啶
概述
描述
4-Bromo-2-ethylpyridine is a compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 g/mol . The IUPAC name for this compound is 4-bromo-2-ethylpyridine .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethylpyridine is 1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 . Its canonical SMILES representation is CCC1=NC=CC(=C1)Br .Physical And Chemical Properties Analysis
4-Bromo-2-ethylpyridine is a liquid at room temperature . It has a computed XLogP3 value of 2.3, indicating its relative lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų .科学研究应用
铜催化胺化反应
4-溴-2-乙基吡啶在铜催化的胺化反应中被使用。在Cu2O催化下,溴吡啶转化为胺吡啶,显示出高效率和优异产率,表明该化合物在促进有效胺化过程中的作用。反应条件温和,催化剂负载低,反应温度和压力适中,使其成为各种芳基卤化物胺化的可靠方法(Lang et al., 2001)。
癌症治疗中的放射增敏剂
研究表明,4-溴-2-乙基吡啶衍生物可作为放射增敏剂,特别用于增敏低氧固体肿瘤细胞对电离辐射。这些衍生物与寡核苷酸结合,在厌氧条件下照射后形成DNA链间交联,表明它们在增强肿瘤细胞放疗效果方面具有潜力(Rudra et al., 2015)。
聚丙烯酸酯中金属配位位点的合成
4-溴-2-乙基吡啶在合成配体如3-(2,2′-联吡啶-4-基)-2-丙烯酸乙酯中起着关键作用。这种化合物对于将金属配位位点引入聚丙烯酸酯至关重要,对于包括材料科学在内的各种应用至关重要。合成过程受微波辅助条件的益处,导致减少反应时间和步骤,展示了该化合物在高效和创新合成化学中的实用性(Heintz et al., 2017)。
吡啶衍生物的合成
4-溴-2-乙基吡啶用于合成2,4-二取代吡啶,作为关键构建块。该化合物的多功能性在于通过“卤素舞蹈”和一锅法反应转化为各种芳基吡啶和联吡啶,强调了其在构建复杂分子结构中的作用(Duan et al., 2004)。
研究分子结构和治疗潜力
4-溴-2-乙基吡啶衍生物也被探索其治疗潜力。例如,通过振动光谱方法分析的2-乙基吡啶-4-羰基硫脲表现出抗结核作用,通过抑制酪酸合成。对该化合物结构和治疗应用的洞察突显了其在制药研究中的重要性(Muthu et al., 2012)。
安全和危害
属性
IUPAC Name |
4-bromo-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRGNBFSOZCSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624685 | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylpyridine | |
CAS RN |
156761-88-5 | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156761-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


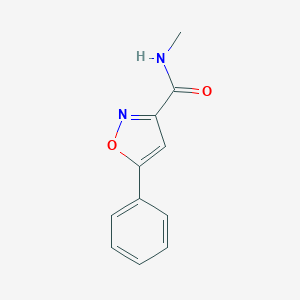

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)


